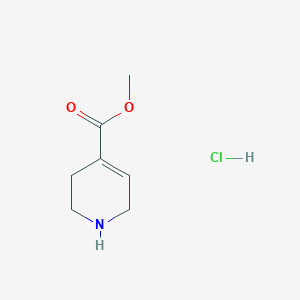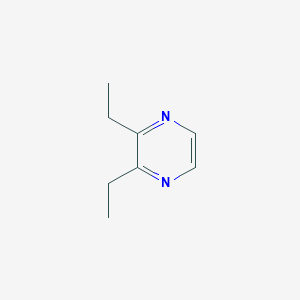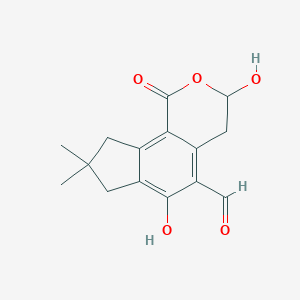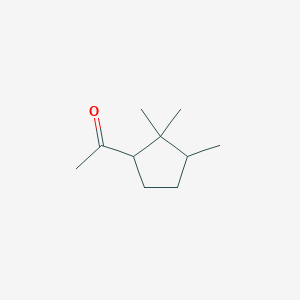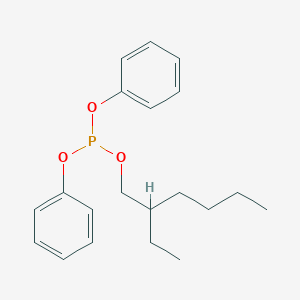
2-Propylamino-5-methoxytetralin
Overview
Description
2-Propylamino-5-methoxytetralin is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . It is also known by its IUPAC name, 5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
The synthesis of 2-Propylamino-5-methoxytetralin involves several steps. One method includes the optical separation of a mixture of enantiomers of 2-(N-propylamino)-5-methoxytetralin and 2-(N-propylamino)-5-hydroxytetralin in the presence of an optically active form of N-(3,5-dinitrobenzoyl)-α-phenylglycine . This method enables the production of a product with high optical purity. Another method involves the amination and hydrogenation of specific precursors .
Chemical Reactions Analysis
2-Propylamino-5-methoxytetralin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts and optically active acids . The major products formed from these reactions include optically active compounds such as (S)-(-)-2-(N-propylamino)-5-methoxytetralin and (S)-(-)-2-(N-propylamino)-5-hydroxytetralin .
Scientific Research Applications
2-Propylamino-5-methoxytetralin has several scientific research applications. It is used in the study of dopamine receptors, particularly the dopamine D2a receptor . The compound has been evaluated for its affinity and efficacy at these receptors, and it has been found to act as an antagonist or inverse agonist . Additionally, it is used in the synthesis of rotigotine, a dopamine receptor agonist used in the treatment of Parkinson’s disease .
Mechanism of Action
The mechanism of action of 2-Propylamino-5-methoxytetralin involves its interaction with dopamine receptors. It acts as an antagonist or inverse agonist at the dopamine D2a receptor, which means it can block or reverse the effects of dopamine at this receptor . This interaction is crucial for its use in research related to neurological disorders and the development of therapeutic agents .
Comparison with Similar Compounds
2-Propylamino-5-methoxytetralin is similar to other compounds such as 2-(N-propylamino)-5-hydroxytetralin and 2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin . These compounds also interact with dopamine receptors but may have different affinities and efficacies. The uniqueness of this compound lies in its specific interaction with the dopamine D2a receptor and its use in the synthesis of rotigotine .
Properties
IUPAC Name |
5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJPCRXVYMMSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437207 | |
| Record name | 2-PROPYLAMINO-5-METHOXYTETRALIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78598-91-1 | |
| Record name | 2-PROPYLAMINO-5-METHOXYTETRALIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

